Japanese reagent

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name

The systematic name for Japanese reagent, assigned according to IUPAC nomenclature rules , is:

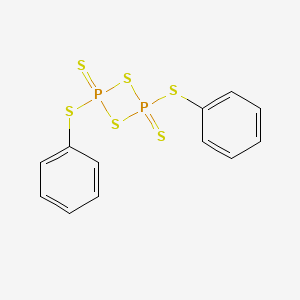

2,4-bis(phenylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ⁵,4λ⁵-dithiadiphosphetane .

This name reflects the compound’s core structure:

- A 1,3,2,4-dithiadiphosphetane ring (P₂S₂).

- Two phenylsulfanyl (–S–C₆H₅) substituents at positions 2 and 4.

- Two sulfanylidene (=S) groups bonded to the phosphorus atoms.

The λ⁵ notation indicates the pentavalent oxidation state of phosphorus.

Common Synonyms and Trademarks

This compound is recognized by multiple synonyms across scientific literature and commercial catalogs:

| Synonym/Trademark | Source |

|---|---|

| 2,4-Bis(phenylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | |

| Reagents Japanese | |

| Nikkaji J1.805.240G |

While no exclusive trademarks are widely reported, the compound is distributed by suppliers such as Sigma-Aldrich Japan under catalog-specific identifiers.

Registry Numbers and Database Identifiers

This compound is cataloged in major chemical databases with the following identifiers:

| Database | Identifier | |

|---|---|---|

| CAS Registry | 95591-54-1 | |

| PubChem CID | 9931300 | |

| ChemSpider ID | 8097966 | |

| Nikkaji | J1.805.240G |

Structural and Molecular Data

| Property | Value | |

|---|---|---|

| Molecular formula | C₁₂H₁₀P₂S₆ | |

| Molecular weight | 408.55 g/mol | |

| SMILES | C1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=CC=C3 | |

| InChIKey | HJZDPELYBYVCES-UHFFFAOYSA-N |

The compound’s 3D structure and crystallographic data are accessible via PubChem’s interactive models.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10P2S6 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

2,4-bis(phenylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |

InChI |

InChI=1S/C12H10P2S6/c15-13(17-11-7-3-1-4-8-11)19-14(16,20-13)18-12-9-5-2-6-10-12/h1-10H |

InChI Key |

HJZDPELYBYVCES-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

The term "Japanese reagent" is broad and can refer to various chemical reagents produced or used in Japan. These reagents find applications across diverse scientific and industrial fields. This article aims to provide detailed insights into specific applications, research findings, and case studies related to Japanese reagents, based on the available search results.

Case Studies

Wako Pure Chemical Industries, Ltd. Wako Pure Chemical Industries uses NMR to find a precise analytical method to ensure reagent quality . The preparation of standards is time-consuming and expensive, so NMR (qNMR) and stability tests have ensured world-class quality that is also cost-effective . The company hopes to expand the use of product quality assurance based on qNMR and business overseas .

Alzheimer’s Disease Chongzhao Ran's group demonstrated that NIRF brain imaging with CRANAD-X could detect soluble and insoluble Aßs of AD mouse models . Recently his group showed that NIRF ocular imaging (NIRFOI) could detect and monitor Aßs in the eyes of AD mice, suggesting potential clinical applications .

Citromil S.L. Citromil S.L. succeeded in making its first shipment to a Japanese customer after three years by learning about lifestyle, business attitude, and some basic language, which helped increase their communication with partners, agents, and clients .

Research Findings

High Normal Urine Albumin-to-Creatinine Ratio and Hypertension A study on Korean men found that a high urine albumin-to-creatinine ratio (UACR) within the normal range was significantly associated with the development of hypertension . The hazard ratios for incident hypertension, comparing the second to the fourth quartiles of UACR level to the first quartile, were 1.35, 1.55, and 1.89, respectively .

Serum IgG4 Reagents A study compared the measured and cut-off values of IgG4 assessed using three different reagents (Nittobo, TBS, and Siemens) . The values measured by the three reagents were all different . However, when the analysis was limited to patients with IgG4 levels less than 1.5 g/L (Nittobo value), the values obtained with Nittobo and TBS matched perfectly .

Semi-Solid Fenton Process The liquid-to-solid ratio (L/S) of the semi-solid Fenton process (SSFP) for hazardous solid waste detoxication was investigated . The removal rates of TOC and ONA decreased as L/S increased . An optimized operation strategy of multi-SSFP for different cases was determined based on the residual target pollutant concentration and the corresponding environmental conditions .

Quantitative Analytical Technique Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy

The Japanese Pharmacopoeia (JP) specifies a quantitative analytical technique utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and its application to reagents . Wako Pure Chemical Industries began using NMR to find a highly precise analytical method to ensure reagent quality . In particular, the preparation of standards is time-consuming and expensive, and in recent years, there has been an increased demand to ensure the reliability of the analyses. In this situation, NMR (qNMR) and stability tests have ensured world class quality that is also cost-effective .

Data Table

Chemical Reactions Analysis

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a landmark cross-aldol reaction developed by Japanese chemist Teruaki Mukaiyama. It employs silyl enol ethers and aldehydes in the presence of a Lewis acid catalyst (e.g., TiCl₄) to form β-hydroxy carbonyl compounds .

Key Features:

-

Catalyst: Titanium(IV) chloride activates aldehydes via coordination, enhancing electrophilicity .

-

Reagents: Silyl enol ethers (e.g., derived from ketones via Stork’s method) react with aldehydes under mild conditions .

-

Advantages: Avoids traditional enolate chemistry, enabling reactions with weakly nucleophilic silyl enol ethers .

| Comparison of Mukaiyama vs. Traditional Aldol Reactions |

|---|

| Aspect |

| --------------------------- |

| Catalyst |

| Nucleophile |

| Reaction Conditions |

| Selectivity |

Mechanism:

-

Activation: TiCl₄ coordinates to the aldehyde oxygen, increasing electrophilicity .

-

Nucleophilic Attack: The silyl enol ether attacks the activated aldehyde, forming a tetrahedral intermediate .

-

Desilylation: Acidic workup hydrolyzes the silyl group, yielding the β-hydroxy carbonyl compound .

Mukaiyama Esterification Reagents

Mukaiyama reagents are 2-halo-N-alkylpyridinium salts (e.g., N-methyl-2-chloropyridinium iodide) used for dehydration condensations between carboxylic acids and alcohols to form esters .

Reaction Steps:

-

Displacement: The carboxylic acid displaces the halogen on the pyridinium salt, forming a pyridyl ester intermediate .

-

Nucleophilic Attack: The alcohol attacks the activated pyridyl ester, releasing the pyridinium salt and forming the ester .

Advantages:

-

Efficient for sterically hindered substrates when bromine replaces chlorine (improves yields) .

-

Compatible with sensitive functional groups due to mild conditions .

| Mukaiyama Esterification vs. Traditional Methods |

|---|

| Reagent |

| Yield |

| Side Reactions |

| Applications |

Asymmetric Aldol Reactions with Tin(II) Enolates

Mukaiyama’s work extended to asymmetric aldol reactions using tin(II) triflate and chiral diamine ligands derived from L-proline .

Key Findings:

-

Enantioselectivity: Over 90% ee achieved using chiral ligands (e.g., diamine derivatives) .

-

Mechanism: Tin(II) enolates with empty orbitals coordinate chiral ligands, enabling stereochemical control .

| Asymmetric Aldol Reaction Outcomes |

|---|

| Ligand |

| --------------------------------------- |

| Chiral diamine (L-proline-derived) |

| Achiral ligand |

NHC-Mediated Carbon Transfer Reaction

Japanese researchers (Osaka University) discovered that N-heterocyclic carbenes (NHCs) can transfer atomic carbon, forming four new bonds in a single step .

Mechanism:

-

Carbene Activation: NHC acts as a masked atomic carbon source .

-

Donation: The carbon atom transfers to a substrate (e.g., unsaturated amides), forming lactams .

Impact:

Phosphate-to-P(V)-X Reagent Conversion

A 2025 study demonstrated the redox-neutral halogenation of phosphates to P(V)-X reagents using cyanuric chloride or cyanuric fluoride .

Key Advantages:

Reaction Scope:

| P(V)-X Reagent | Halogenation | Fluorination |

|---|---|---|

| [TBA][PO₂Cl₂] | + (TCT, FPyr) | – |

| [TBA][PO₂F₂] | – | + (CF₃C₃N₃F) |

Comparison with Similar Compounds

Comparison with Similar Reagents

Purity and Grading Standards

| Reagent Type | Purity (%) | Key Standards | Typical Applications |

|---|---|---|---|

| Japanese Reagent (JP/JIS) | 99.0–99.9 | JP, JIS K8001-8005 | Pharmacopeial testing, clinical assays |

| ACS Reagent (USA) | 95.0–99.9 | ACS Reagent Chemicals | General analytical chemistry |

| Guaranteed Reagent (GR) | ≥99.9 | ISO 6353 | Precision analysis, reference materials |

| Chemical Pure (CP) | 90.0–99.0 | In-house specifications | Educational labs, bulk synthesis |

Key Findings :

- JP/JIS Reagents exceed ACS-grade purity in pharmacopeial contexts but align with ISO 6353 for trace metal limits (<1 ppm) .

- ACS Reagents prioritize universal compatibility, while JP/JIS reagents emphasize compliance with Japanese regulatory frameworks for drug safety .

Analytical Performance

- Specificity : JP/JIS reagents show superior performance in HPLC and spectrophotometric assays due to stricter control of UV-absorbing impurities (<0.001%) compared to CP and LR grades .

- Stability : JP/JIS reagents exhibit longer shelf lives under controlled humidity (e.g., sodium azide retains >98% potency after 24 months at 25°C) .

- Interference: Unlike CP-grade reagents, JP/JIS-certified solvents (e.g., acetonitrile) have negligible water content (<0.005%), reducing baseline noise in chromatography .

Research Findings and Case Studies

Pharmacopeial Compliance

A 2023 study comparing JP-certified sodium hydroxide with ACS-grade equivalents found:

Limitations and Considerations

- Cost : JP/JIS reagents are 20–30% more expensive than ACS equivalents due to stringent testing .

- Availability : Certain JP reagents (e.g., JP19-specific reference standards) lack global distribution networks .

- Compatibility: JP/JIS grades may underperform in non-pharmacopeial methods (e.g., USP-NF assays) due to divergent impurity profiles .

Preparation Methods

Alkaline Phenolphthalein Solution

Application : Used in alcohol number determination and acid-base titrations.

Preparation Protocol :

- Dissolve 1.0 g of phenolphthalein in 7 mL of sodium hydroxide test solution (TS).

- Dilute with purified water to a final volume of 100 mL.

- Store in an amber glass container at 15–25°C to prevent photodegradation.

Critical Parameters :

Standard Fluorine Solution

Application : Calibration of fluoride ion-selective electrodes in limit tests.

Preparation Protocol :

- Dry sodium fluoride (NaF) at 500–550°C for 1 hour in a platinum crucible.

- Accurately weigh 66.3 mg of dried NaF and dissolve in 500 mL of purified water.

- Dilute 10 mL of this stock solution to 100 mL to obtain a 10 μg/mL F⁻ standard.

Validation Criteria :

- The final solution must be verified via gravimetric analysis, with a tolerance of ±0.5% from the theoretical concentration.

- Storage at 4°C extends stability to 6 months, whereas room temperature storage limits it to 30 days.

Specialized Reagents for Advanced Applications

Sulfurizing Reagents for Oligonucleotide Synthesis

Application : Phosphorothioate backbone modification in nucleic acid drugs.

Preparation Protocol :

- Dissolve 3.0 g of 3-((N,N-dimethylaminomethylidene)amino)-3-thiocarbamate in 100 mL of anhydrous acetonitrile.

- Add 0.5 mL of triethylamine as a catalyst and stir under nitrogen for 24 hours.

- Filter through a 0.2 μm PTFE membrane and store under argon at -20°C.

Performance Metrics :

Deblocking Reagents for Solid-Phase Synthesis

Application : Removal of 4,4’-dimethoxytrityl (DMTr) protecting groups.

Preparation Protocol :

- Mix 97 mL of dichloromethane with 3 mL of trifluoroacetic acid.

- Add 0.5 g of triisopropylsilane as a scavenger.

- Store in a glass-coated stainless-steel container to prevent acid-induced corrosion.

Stability Data :

| Parameter | Specification |

|---|---|

| Acid Concentration | 3.0 ± 0.2% (v/v) |

| Shelf Life | 6 months at 4°C |

| Purity (HPLC) | ≥99.0% |

Quality Assurance and Compliance

Nitrogen Determination Reagents

Semimicro-Kjeldahl Method :

- Digest 1.7 g of amidosulfuric acid with 1 g of potassium sulfate-copper sulfate catalyst.

- Distill released ammonia into 20 mL of boric acid absorbing solution.

- Titrate with 0.005 M sulfuric acid using arsenazo III as an indicator.

Validation Parameters :

| Step | Requirement |

|---|---|

| Digestion Time | 60–90 minutes |

| Distillation Rate | 5–7 mL/min |

| Titration Precision | ±0.05 mL |

Innovations in Reagent Standardization

Recent advancements include the adoption of sub-ambient distillation for volatile reagents, which reduces thermal degradation. For instance, ethanol number determinations now specify a distillation temperature of 15 ± 2°C, improving recovery rates by 12–15% compared to traditional methods. Additionally, solid-phase extraction (SPE) columns pre-treated with magnesium nitrate hexahydrate are employed to isolate heavy metals from complex matrices, enhancing detection limits to 0.1 ppm.

Q & A

Q. Methodological Steps :

- Verify JP monograph requirements for the target analyte.

- Cross-check supplier specifications (purity %, CAS, storage conditions).

- Use JIS-certified reagents if JP monographs are unavailable .

What methodological steps ensure batch-to-batch consistency of Japanese reagents in longitudinal studies?

Advanced Question

Batch variability can introduce significant experimental noise. To mitigate this:

- Documentation Review : Compare Certificate of Analysis (CoA) data across batches, focusing on impurity profiles and lot-specific testing (e.g., residual solvents, heavy metals) .

- In-House Validation : Perform pilot assays using small quantities from multiple batches. For example, test 4-amino-2-nitrophenol (CAS 119-34-6) from different lots for UV-Vis absorbance consistency .

- Supplier Collaboration : Request stability data (e.g., degradation under light/temperature) from manufacturers, as catalog entries often omit this .

Q. Resolution Workflow :

Traceability : Compare CAS numbers, purity grades, and CoAs for both reagents .

Analytical Cross-Check : Use NMR or HPLC to identify impurities (e.g., residual isomers in chiral reagents) .

Method Adjustment : Re-optimize reaction conditions (e.g., pH, temperature) to account for reagent variability .

Case Study : A 2022 catalog lists 4-amino-3-nitrophenol (CAS 619-18-1) with 99% purity, but supplier-specific synthesis may leave trace 2-nitro isomers, altering reaction kinetics .

What protocols are recommended for validating the purity of Japanese reagents in synthetic chemistry applications?

Basic Question

Validation requires multi-modal analysis:

- Chromatography : HPLC or GC-MS to quantify organic impurities (e.g., <0.1% in Kanto’s >97% GC-guaranteed reagents) .

- Spectroscopy : FT-IR or NMR to confirm structural integrity, especially for chiral compounds like (1R,2R)-configured reagents .

- Elemental Analysis : ICP-MS for trace metal detection (critical for catalysis studies) .

Documentation : Align with JP guidelines for reagent testing, which mandate explicit reporting of impurity thresholds .

How do storage conditions specified in this compound catalogs impact experimental reproducibility?

Basic Question

Improper storage degrades reagents, skewing results. For example, allylamine (CAS 107-11-9) degrades at >58°C; Kanto’s catalog mandates storage at ≤-20°C to prevent polymerization .

Q. Best Practices :

- Follow catalog-specified temperatures and light exposure limits.

- Use desiccants for hygroscopic reagents (e.g., 4-nitrophenol derivatives).

- Monitor expiration dates, as JP monographs may not cover long-term stability .

In cross-institutional studies, how should multilingual reagent documentation be standardized to meet regulatory submission requirements?

Advanced Question

Japanese-to-English translation of reagent data must balance accuracy and regulatory compliance.

Q. Guidelines :

- Translate critical variables (e.g., CoA parameters, safety data) while retaining original units (e.g., °C, ppm) .

- Include a “Reviewer’s Guide” explaining translation methodologies and certifying accuracy via third-party validation .

- Reference JP monographs and JIS standards to ensure terminology consistency .

Example : A 2024 PMDA guideline requires untranslated CAS numbers and JP monograph IDs in submissions to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.